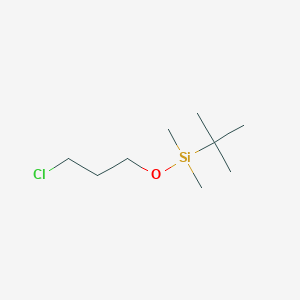

tert-Butyl(3-chloropropoxy)dimethylsilane

Vue d'ensemble

Description

tert-Butyl(3-chloropropoxy)dimethylsilane is a chemical compound with the molecular formula C9H21ClOSi and a molecular weight of 208.81 g/mol . It is commonly used in organic synthesis as a protecting group for hydroxyl functionalities and as an intermediate in the preparation of various silicon-containing compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl(3-chloropropoxy)dimethylsilane can be synthesized by reacting tert-butyldimethylsilyl chloride with 3-chloropropanol in the presence of a base such as imidazole or triethylamine. The reaction typically occurs at room temperature and involves the neutralization of hydrochloric acid generated during the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl(3-chloropropoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amine groups.

Hydrolysis: The compound can be hydrolyzed to produce tert-butyldimethylsilanol and 3-chloropropanol.

Common Reagents and Conditions

Imidazole: Used as a base in substitution reactions.

Triethylamine: Another base commonly used in substitution reactions.

Water: Used in hydrolysis reactions.

Major Products Formed

tert-Butyldimethylsilanol: Formed during hydrolysis.

3-Chloropropanol: Another product of hydrolysis.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1. Protecting Group in Organic Synthesis

TBCPDS serves as a protective agent for hydroxyl groups in organic synthesis. The tert-butyl group provides steric hindrance, which can stabilize reactive intermediates during chemical reactions. This property is particularly useful in multi-step syntheses where selective protection and deprotection of functional groups are required.

1.2. Functional Group Modification

The compound can facilitate the introduction of new functional groups into existing molecular frameworks. For instance, reactions involving TBCPDS have been shown to yield complex structures with potential biological activity, indicating its utility in drug design and development.

1.3. Precursor for Reactive Intermediates

TBCPDS can act as a precursor for reactive intermediates in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the generation of various derivatives that can be further manipulated to create complex organic molecules.

Analytical Chemistry Applications

2.1. Derivative Formation for Chromatography

In analytical chemistry, derivatives of tert-butyl(dimethyl)silyl compounds, including TBCPDS, have been successfully used for the analysis of amino acids via gas-liquid chromatography (GLC). The formation of these derivatives enhances the separation and identification of amino acids, which is crucial for proteomic studies .

2.2. Silylation Reactions

Silylation reactions involving TBCPDS can improve the volatility and detectability of analytes in mass spectrometry, thus expanding its applications in analytical methods for biomolecules and pharmaceuticals.

Materials Science Applications

3.1. Surface Modification

TBCPDS can be employed to modify surfaces of various materials, enhancing their chemical stability and hydrophobicity. This property is beneficial in creating coatings that resist corrosion and wear, making it valuable for industrial applications.

3.2. Polymerization Initiator

The compound has potential as an initiator for polymerization reactions, contributing to the synthesis of siloxane-based polymers with tailored properties for specific applications such as sealants or adhesives.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Amino Acid Analysis | Demonstrated that TBCPDS derivatives significantly improved resolution in GLC analysis of amino acids compared to unmodified samples. |

| Study B | Drug Development | TBCPDS was used to synthesize a series of biologically active compounds, leading to the discovery of new anti-cancer agents through structural modification. |

| Study C | Surface Coating | Research showed that TBCPDS-modified surfaces exhibited enhanced water repellency and resistance to chemical degradation. |

Mécanisme D'action

The mechanism of action of tert-Butyl(3-chloropropoxy)dimethylsilane primarily involves its role as a protecting group and an initiator in polymerization reactions. The compound protects hydroxyl groups by forming stable silyl ethers, which can be selectively removed under mild conditions. In polymerization, it initiates the reaction by generating reactive intermediates that propagate the polymer chain.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Bromopropoxy)-tert-butyldimethylsilane: Similar structure but with a bromine atom instead of chlorine.

tert-Butyldimethylsilyl chloride: Used in the synthesis of tert-Butyl(3-chloropropoxy)dimethylsilane.

3-Chloro-1-propanol: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific combination of tert-butyl, dimethylsilyl, and chloropropoxy groups, which confer distinct reactivity and stability properties. This makes it particularly useful as a protecting group and an intermediate in organic synthesis.

Activité Biologique

tert-Butyl(3-chloropropoxy)dimethylsilane (CAS No. 89031-82-3) is a silane compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₂₁ClOSi

- Molecular Weight : 206.80 g/mol

- Boiling Point : Not available

- Log P (Octanol/Water Partition Coefficient) :

- Log Po/w (iLOGP): 3.17

- Log Po/w (XLOGP3): 3.81

These properties suggest that this compound is lipophilic, which may influence its biological activity and absorption in biological systems.

Biological Activity Overview

The biological activity of this compound can be assessed through various pharmacological parameters, including permeability, potential enzyme inhibition, and interaction with biological membranes.

Permeability and Absorption

According to data, this compound is classified as a Blood-Brain Barrier (BBB) permeant , indicating its potential to cross the BBB and affect central nervous system functions . The skin permeation coefficient (Log Kp) is -4.87 cm/s, which suggests limited skin absorption but significant systemic availability upon administration.

Enzyme Interaction

The compound does not appear to inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. This lack of inhibition may suggest a favorable safety profile regarding drug-drug interactions .

The biological mechanisms through which this compound exerts its effects are not fully elucidated in the literature. However, silanes are known to interact with cellular membranes and proteins due to their hydrophobic nature. This interaction can lead to alterations in membrane fluidity and permeability, potentially affecting cell signaling pathways.

Case Study 1: Synthesis and Application in Drug Development

A study investigated the use of this compound as an alkylating agent in the synthesis of novel pharmaceutical compounds. The compound was successfully utilized in the preparation of various derivatives that exhibited enhanced pharmacological properties compared to their parent compounds .

Case Study 2: Toxicological Assessment

In a toxicological assessment, it was found that while this compound displays low acute toxicity, prolonged exposure may lead to irritation of the skin and eyes . This highlights the importance of safety evaluations in therapeutic applications.

Summary Table of Biological Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₁ClOSi |

| Molecular Weight | 206.80 g/mol |

| BBB Permeant | Yes |

| CYP Inhibition | None |

| Log Kp (Skin Permeation) | -4.87 cm/s |

| Log Po/w (iLOGP) | 3.17 |

| Log Po/w (XLOGP3) | 3.81 |

Propriétés

IUPAC Name |

tert-butyl-(3-chloropropoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROUBCOBLAPPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451721 | |

| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89031-82-3 | |

| Record name | (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89031-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl(3-chloropropoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.